molecular formula C22H30N2O B1295432 4,4'-Dipentylazoxybenzene CAS No. 37592-87-3

4,4'-Dipentylazoxybenzene

Cat. No. B1295432
CAS RN: 37592-87-3
M. Wt: 338.5 g/mol
InChI Key: OTPIZMGFGQDRNH-UHFFFAOYSA-N
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Description

4,4’-Dipentylazoxybenzene is a chemical compound with the molecular formula C22H30N2O . It is also known by other names such as oxido-(4-pentylphenyl)-(4-pentylphenyl)iminoazanium and 4,4-dipentylazoxybenzene .


Molecular Structure Analysis

The molecular structure of 4,4’-Dipentylazoxybenzene consists of 22 carbon atoms, 30 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The InChI representation of the molecule is InChI=1S/C22H30N2O/c1-3-5-7-9-19-11-15-21(16-12-19)23-24(25)22-17-13-20(14-18-22)10-8-6-4-2/h11-18H,3-10H2,1-2H3 .


Physical And Chemical Properties Analysis

4,4’-Dipentylazoxybenzene has a molecular weight of 338.5 g/mol . It has a computed XLogP3-AA value of 8, indicating its lipophilicity . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has a rotatable bond count of 10 . Its exact mass and monoisotopic mass are 338.235813585 g/mol . The topological polar surface area is 41.1 Ų . The compound has a heavy atom count of 25 .

properties

IUPAC Name

oxido-(4-pentylphenyl)-(4-pentylphenyl)iminoazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O/c1-3-5-7-9-19-11-15-21(16-12-19)23-24(25)22-17-13-20(14-18-22)10-8-6-4-2/h11-18H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTPIZMGFGQDRNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)CCCCC)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

37592-87-3
Record name 4,4'-Dipentyl azoxybenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037592873
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 4,4'-Dipentylazoxybenzene behave in mixtures with other mesogenic compounds?

A1: 4,4'-Dipentylazoxybenzene (DPAB) exhibits interesting self-assembly behavior when mixed with certain mesogenic compounds. For instance, in binary mixtures with 4-pentyl-4’-cyanobiphenyl (PCB), DPAB forms molecular complexes, confirming its tendency to interact with other mesogens []. Furthermore, research indicates that in some mixtures, DPAB can lead to the formation of self-organized liquid-crystal filaments, termed "nematoids," at the transition from the isotropic melt to a more ordered phase []. These nematoids can undergo further phase transitions, with the core transitioning to a crystalline or crystal smectic phase, resulting in a hard-core fiber structure with a crystalline core and a nematic shell [].

Q2: What techniques are used to study the molecular arrangements within these liquid-crystal structures containing 4,4'-Dipentylazoxybenzene?

A2: Researchers utilize microinterferometric measurements to analyze the refractive index distribution within the nematoids formed by 4,4'-Dipentylazoxybenzene and other mesogens []. This technique allows for the characterization of the molecular arrangements and the observation of changes in refractive index during phase transitions, providing valuable insights into the structural organization of these unique fibers.

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